

structure-activity relationship cis-chalcone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: cis-Chalcone

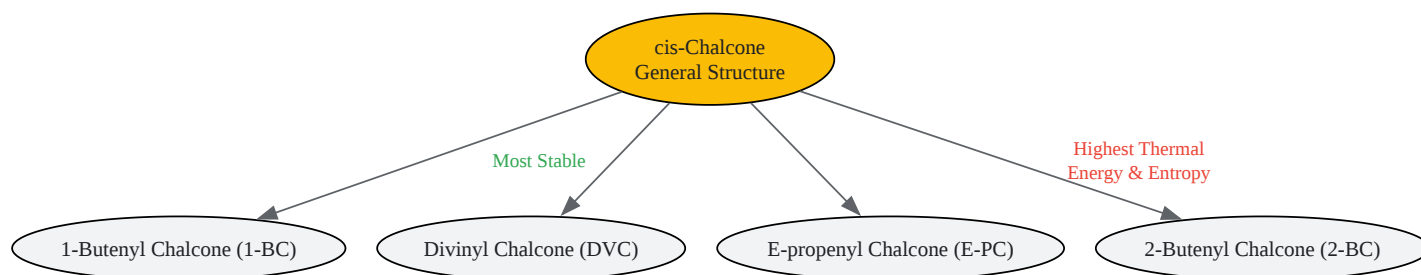
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Structural Insights & Stability of cis-Chalcones

cis-Chalcone Core Structure and Conformers The diagram below illustrates the general structure of a *cis*-chalcone and the specific conformers discussed in recent research [1].



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Comparative Properties of cis-Chalcone Conformers The following table summarizes key stability and thermodynamic findings from a 2024 DFT study [1].

Chalcone Conformer	Relative Stability	Thermal Energy (T-E)	Entropy (S)	Heat Capacity (Cv)	Vibrational Frequency Shift (vs. unsubstituted CA)
1-Butenyl Chalcone (1-BC)	Greatest stability [1]	Not specified	Not specified	Not specified	7 cm ⁻¹ (gas), 6 cm ⁻¹ (n-hexane), 6 cm ⁻¹ (ethanol) [1]
Divinyl Chalcone (DVC)	Lower than 1-BC	Not specified	Not specified	Not specified	Shifts observed, less than 1-BC [1]
E-propenyl Chalcone (E-PC)	Lower than 1-BC	Not specified	Not specified	Not specified	Shifts observed, less than 1-BC [1]
2-Butenyl Chalcone (2-BC)	Lower than 1-BC	Highest values [1]	Highest values [1]	Highest values [1]	Not specified

> **Note on solvent effects:** The stability and vibrational properties of these conformers are significantly influenced by solvent polarity, with results characterized in gas, n-hexane, and ethanol phases [1].

Experimental Protocols for SAR Analysis

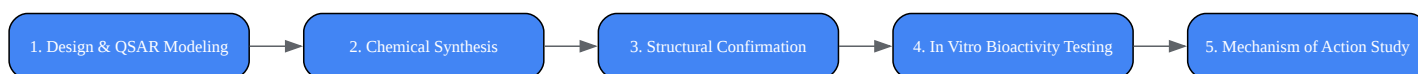
To establish Structure-Activity Relationships (SAR) for chalcone derivatives, researchers employ a combination of computational and experimental techniques.

Computational Methodology (DFT Calculations)

- **Objective:** To analyze electronic structure, stability, and nonlinear optical (NLO) properties [1].
- **Protocol:** Geometries of *cis*-chalcone conformers are optimized using **Density Functional Theory (DFT)** at the **B3LYP/6-311++G(d,p)** level [1].
- **Key Analyses:**
 - **Frontier Molecular Orbital (FMO) Analysis:** Calculates the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) to determine chemical reactivity and kinetic stability [1].

- **Molecular Electrostatic Potential (MEP) Mapping:** Visualizes electrophilic and nucleophilic attack sites [1].
- **Thermodynamic Analysis:** Computes thermal energy (T-E), entropy (S), and heat capacity (Cv) at standard conditions [1].

Experimental Workflow for SAR The overall process of designing, synthesizing, and evaluating active chalcone derivatives is shown below [2] [3].



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- **Step 1: Design & QSAR Modeling:** A **Quantitative Structure-Activity Relationship (QSAR)** model is developed to predict activity and guide synthetic efforts. For example, one study used a multilinear equation with constitutional, topological, and geometrical descriptors to predict cytotoxic activity against MCF-7 breast cancer cells [3].
- **Step 2: Chemical Synthesis:** Chalcone derivatives are synthesized via **Claisen-Schmidt aldol condensation**. A mixture of acetophenone and benzaldehyde derivatives is reacted in the presence of a base (e.g., 50% w/v aqueous sodium hydroxide) [2].
- **Step 3: Structural Confirmation:** Synthesized compounds are characterized by **¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ESI+MS)**. The geometry of the double bond is confirmed by coupling constants in ¹H NMR, with *trans* isomers showing J = 15–16 Hz [2].
- **Step 4: In Vitro Bioactivity Testing:** Antiproliferative activity is evaluated against a panel of cancer cell lines (e.g., L1210, MCF-7, HeLa). Cells are exposed to the compounds, and cell viability is measured to determine **IC₅₀ values** (half-maximal inhibitory concentration) [2] [3].
- **Step 5: Mechanism of Action Study:** Flow cytometry is used to analyze the cell cycle. Specific assays detect **apoptosis induction** (e.g., via the mitochondrial pathway) and **caspase-3 activation** [2].

Therapeutic Activity and Key SAR Findings

While most research focuses on *trans*-chalcones, the data reveals crucial SAR trends for chalcone scaffolds.

Design of Hybrid Chalcones for Enhanced Antitumor Activity

- **Concept:** Incorporating an **α-bromoacryloylamido moiety** into the chalcone structure creates a hybrid molecule with two potential Michael acceptor sites [2].

- **Finding:** These hybrids demonstrated **significantly increased anti-tumor activity** compared to their parent aminochalcones. The most promising molecules (**1k, 1m, 2j**) induced apoptosis via the mitochondrial pathway [2].
- **Critical SAR:** The **α,β -unsaturated ketone (enone)** is essential for activity. Hydrogenation, bromination, or epoxidation of the double bond dramatically reduces potency [2].

Therapeutic Potential of Pyrazolic Chalcones

- Pyrazolic chalcone derivatives exhibit diverse therapeutic activities, including **anti-inflammatory, antioxidant, antimicrobial, antitumor, and anti-diabetic properties** [4].
- **SAR studies** are crucial for understanding the molecular aspects governing these biological effects and for designing derivatives with enhanced efficacy and reduced side effects [4].

Research Gaps and Future Directions

- **Focus on *trans*- Isomers:** The overwhelming majority of available quantitative biological data (e.g., IC₅₀ values across multiple cell lines) is for *trans*-chalcone derivatives [2] [4] [3]. Direct comparisons with their *cis*- counterparts are notably absent.
- **Emphasis on Synthesis and Stability:** Current literature on *cis*-chalcones, such as the 2024 study, primarily investigates their **fundamental electronic structure, stability, and thermodynamics** rather than their pharmacological profiles [1].
- **Emerging Evidence for *cis*- Conformation:** Despite the gap, one review notes that several research groups have highlighted the importance of the ***s-cis* conformation** of chalcones for their biological activity, particularly for antimitotic properties [2].

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References

1. The electronic structure, stability, thermodynamics... [journal.uod.ac]
2. Hybrid α -bromoacryloylamido chalcones. Design ... [pmc.ncbi.nlm.nih.gov]
3. Finding a Novel Chalcone–Cinnamic Acid Chimeric ... [pmc.ncbi.nlm.nih.gov]

4. Comprehensive Insight into Green Synthesis Approaches, Structural ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [structure-activity relationship cis-chalcone derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b625012#structure-activity-relationship-cis-chalcone-derivatives]

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